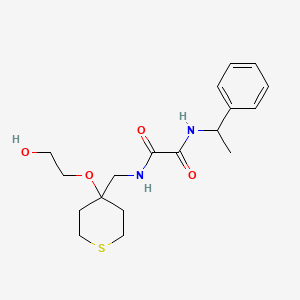

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide

説明

N1-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by a thiopyran ring substituted with a 2-hydroxyethoxy group and a phenylethyl moiety. The thiopyran scaffold likely contributes to its metabolic stability and binding affinity, while the hydroxyethoxy group may enhance solubility. Safety guidelines for a closely related analog (N2-(2-(methylthio)phenyl) variant) emphasize precautions against heat and ignition sources .

特性

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-14(15-5-3-2-4-6-15)20-17(23)16(22)19-13-18(24-10-9-21)7-11-25-12-8-18/h2-6,14,21H,7-13H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKNWTDKMWGQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydro-2H-thiopyran-4-yl core. This core can be synthesized through the cyclization of appropriate thioketones or thioalcohols under acidic conditions. Subsequent functionalization with the 2-hydroxyethoxy group is achieved through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated synthesis platforms can help in scaling up the production while maintaining the purity and yield of the compound.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at various positions on the thiopyran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base such as triethylamine (Et3N).

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

科学的研究の応用

This compound has shown potential in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its derivatives may serve as probes or inhibitors in biological studies, particularly in enzyme inhibition assays.

Industry: Use in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

類似化合物との比較

Key Observations :

- Structural Diversity : The target compound’s thiopyran ring and phenylethyl group distinguish it from thiazole- or benzoyl-containing analogs. The hydroxyethoxy group may improve hydrophilicity compared to purely aromatic substituents (e.g., 4-chlorophenyl in Compound 13 ).

- Synthesis Challenges : Yields vary significantly (23–53%), likely due to steric hindrance from bulky substituents (e.g., thiopyran vs. pyrrolidine in Compound 15 ).

- Functional Versatility : Oxalamides span antiviral, metabolic, and sensory applications, underscoring the scaffold’s adaptability .

Physicochemical Properties

- Solubility : The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., 4-chlorophenyl in Compound 13 ).

Research Findings and Implications

- Antiviral Optimization : Thiopyran-based oxalamides (e.g., target compound) could offer improved pharmacokinetic profiles over thiazole derivatives, warranting further in vitro testing .

- Safety Considerations : The thiopyran scaffold’s thermal instability necessitates specialized handling, as seen in , which may limit formulation options.

生物活性

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Compound Structure and Properties

The molecular formula for N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide is , with a molecular weight of approximately 366.5 g/mol. The compound features multiple functional groups, including a tetrahydrothiopyran moiety, an oxalamide linkage, and a phenylethyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O4S |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 2185590-82-1 |

Synthesis and Characterization

The synthesis of N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Tetrahydrothiopyran Core : Utilizing appropriate reagents to construct the tetrahydrothiopyran ring.

- Introduction of Hydroxyethyl Group : Functionalization to incorporate the hydroxyethyl moiety.

- Amide Bond Formation : Coupling reactions to attach the phenylethyl and oxalamide groups.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the synthesized product.

Anticancer Properties

Research has indicated that compounds similar to N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide exhibit significant anticancer activity. For instance, studies on related oxalamides have shown their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Case Study : A related compound demonstrated IC50 values ranging from 3 nM to 1.7 μM against various HDAC subtypes, indicating potent inhibitory effects on cancer cell lines such as LNCaP and PC-3 cells . The structural similarities suggest that N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide may exhibit comparable activity.

Antiviral Activity

Additionally, derivatives of compounds containing the hydroxyethoxy group have been studied for antiviral properties, particularly against HIV. The substitution patterns significantly influence their efficacy, with certain modifications leading to enhanced antiviral activity .

The biological mechanisms underlying the activity of N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide are likely multifaceted:

- Inhibition of Enzymatic Activity : By mimicking natural substrates or cofactors, the compound may inhibit key enzymes involved in cancer progression or viral replication.

- Modulation of Cellular Pathways : The presence of various functional groups allows for interaction with multiple cellular pathways, potentially leading to apoptosis in cancer cells or inhibition of viral entry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。